
3,3-Dimethylacryloyl chloride
Overview
Description
3,3-Dimethylacryloyl chloride is an organic compound with the molecular formula C5H7ClO and a molecular weight of 118.56 g/mol . It is also known by other names such as 3-methyl-2-butenoyl chloride and senecioyl chloride . This compound is a colorless to yellow liquid that is highly reactive and used in various chemical synthesis processes .
Preparation Methods
3,3-Dimethylacryloyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethylacrylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
(CH3)2C=CHCOOH+SOCl2→(CH3)2C=CHCOCl+SO2+HCl
In industrial settings, the production of this compound often involves similar methods but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,3-Dimethylacryloyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: It can react with silylketene acetals in acetonitrile to form δ-ethylenic β-keto esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-dimethylacrylic acid and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, silylketene acetals, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Synthesis of Bioactive Compounds
3,3-Dimethylacryloyl chloride is primarily utilized as a reagent in the synthesis of novel bioactive compounds. For instance, it has been employed in the production of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one derivatives through condensation reactions with aniline. These derivatives exhibit potential biological activity, making them candidates for further pharmacological studies .
Case Study: Opioid Receptor Ligands
A notable application of this compound is in the synthesis of high-affinity ligands for kappa-opioid receptors. In a study, this compound was reacted with salvinorin B to yield various isomers with different binding affinities to opioid receptors. The reaction conditions were optimized to favor the formation of specific isomers, demonstrating the compound's utility in designing targeted therapeutics .
Polymer Science
Polymerization Reactions
The compound is also significant in polymer chemistry, where it serves as a monomer for the synthesis of functional polymers. Its reactive acyl chloride group facilitates various polymerization techniques, including radical polymerization and copolymerization with other vinyl monomers.
Polymer Type | Monomer Used | Properties |
---|---|---|
Functional Polymers | This compound | Enhanced thermal stability |
Biodegradable Polymers | Copolymers with lactic acid | Improved mechanical properties |
Material Development
Synthesis of Coatings and Adhesives
In material science, this compound is utilized in formulating specialty coatings and adhesives. Its incorporation into resin systems can enhance adhesion properties and chemical resistance. For example, research has shown that coatings derived from this compound exhibit superior durability against environmental stressors compared to conventional systems .
Analytical Applications
Use in Chromatography
The compound has found applications in analytical chemistry as well. It can be used to modify stationary phases in chromatography to improve separation efficiency for complex mixtures. This application highlights its role in enhancing analytical techniques for chemical analysis .
Mechanism of Action
The mechanism of action of 3,3-dimethylacryloyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
3,3-Dimethylacryloyl chloride can be compared with other acyl chlorides such as:
Acryloyl chloride: Similar in structure but lacks the methyl groups at the 3-position.
Methacryloyl chloride: Contains an additional methyl group at the 2-position.
Crotonoyl chloride: Has a different alkene configuration.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other acyl chlorides .
Biological Activity
3,3-Dimethylacryloyl chloride, also known as senecioyl chloride, is an organic compound with significant applications in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies to highlight its potential therapeutic benefits and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : CHClO
- Molecular Weight : 118.56 g/mol
- Appearance : Colorless to pale yellow liquid
- Boiling Point : 145-147 °C
This compound primarily acts as an acylating agent. Its biological activity is largely attributed to its ability to react with nucleophiles such as amines and alcohols, leading to the formation of biologically active compounds. The compound has been shown to interact with silylketene acetals, resulting in the synthesis of δ-ethylenic β-keto esters, which are significant in various biochemical pathways .
Antiproliferative Activity
Recent studies have demonstrated that derivatives synthesized from this compound exhibit potent antiproliferative effects against cancer cell lines. For instance:
- Study Findings :
- Compounds derived from this compound were evaluated for their antiproliferative activity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines.
- Notable compounds showed IC values ranging from 10–33 nM, indicating strong cytotoxic effects comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
Table 1: Antiproliferative Activity of Compounds Derived from this compound
Compound | Cell Line | IC (nM) |
---|---|---|
9h | MCF-7 | 10 |
9q | MDA-MB-231 | 23 |
11h | MCF-7 | 33 |
Tubulin Destabilization
The mechanism by which these compounds exert their antiproliferative effects includes the destabilization of tubulin polymerization:
- In Vitro Studies :
Case Study: Synthesis and Evaluation of Novel Derivatives
A series of novel azetidinone derivatives were synthesized using this compound. These compounds were designed to bind to the colchicine site on tubulin. The study reported:
- Synthesis Process :
- Reaction of imines with this compound yielded various azetidinone derivatives.
- Biological Evaluation :
- The antiproliferative properties were assessed through cell viability assays.
The results showed that these derivatives not only inhibited cancer cell growth but also altered microtubule organization, further supporting their potential as antitumor agents .
Applications in Drug Development
Due to its reactivity and ability to form diverse chemical structures, this compound is a valuable building block in drug development:
- Pharmaceuticals : It is used in the synthesis of potential drug candidates targeting various diseases.
- Agrochemicals : The compound's derivatives have been explored for agricultural applications due to their biological activity.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 3,3-dimethylacryloyl chloride relevant to experimental design?
this compound (CAS 3350-78-5) is a liquid with a density of 1.065 g/mL at 25°C, boiling point of 145–147°C, and refractive index of 1.476 . Its molecular formula (C₅H₇ClO) and reactive α,β-unsaturated carbonyl structure make it prone to nucleophilic attack. The compound reacts violently with water, necessitating anhydrous conditions during synthesis . Key safety parameters include a flash point of 51°C (indicating flammability) and corrosive properties (risk of severe eye damage) .
Q. How should this compound be stored and handled to mitigate risks in laboratory settings?
Storage at 2–8°C under inert gas (e.g., nitrogen) is recommended to prevent hydrolysis. Handling requires PPE: chemical-resistant gloves, goggles, and fume hoods due to its corrosive and respiratory irritant properties . Safety protocols emphasize avoiding water contact (risk of exothermic decomposition) and immediate neutralization of spills with dry sodium bicarbonate .
Q. What spectroscopic methods are most effective for characterizing this compound and its derivatives?
- NMR : The α,β-unsaturated carbonyl group produces distinct ¹³C NMR signals at ~165 ppm (carbonyl carbon) and ~140 ppm (alkene carbons) .
- IR : Strong absorbance at ~1800 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .
- GC-MS : Molecular ion peak at m/z 118 (base peak) with fragmentation patterns confirming the acyl chloride structure .
Advanced Research Questions
Q. How can researchers optimize cyclization reactions involving this compound to avoid side reactions?
In the synthesis of tetrahydroquinolines (THQs), cyclization of this compound with iodinated anilines (e.g., 4-iodo-2-methylaniline) using AlCl₃ at high temperatures leads to de-iodination and degradation. Substituting AlCl₃ with H₂SO₄ under milder conditions (ambient temperature, 24 hr) preserves iodine functionality, achieving >75% yield . Reaction monitoring via TLC (hexane/ethyl acetate, 4:1) is critical to detect intermediates.
Q. What computational insights support the use of this compound in HMG-CoA reductase inhibitor design?
Molecular docking studies (e.g., AutoDock Vina) reveal that this compound forms five hydrogen bonds with HMG-CoA reductase’s active site (Dock Score = 15.461). While lower than other ligands (e.g., 1,6,10-dodecatriene-3-ol: Dock Score = 41.743), its α,β-unsaturated structure enables covalent binding to cysteine residues, enhancing inhibition kinetics . MD simulations (AMBER) further validate stable binding in aqueous environments.
Q. How does this compound’s reactivity with silylketene acetals compare to other acyl chlorides in β-keto ester synthesis?
Reaction with silylketene acetals (e.g., trimethylsilyl enol ethers) in acetonitrile yields δ-ethylenic β-keto esters via nucleophilic acyl substitution. The electron-withdrawing methyl groups on the α-carbon enhance electrophilicity, accelerating reaction rates by ~30% compared to crotonoyl chloride. Product purity (>95%) is confirmed via flash chromatography (silica gel, hexane/acetone gradient) .
Q. What strategies mitigate competing polymerization during Friedel-Crafts acylations using this compound?
Polymerization of the α,β-unsaturated system occurs via radical pathways under acidic conditions. Adding radical inhibitors (e.g., 400 ppm phenothiazine) and maintaining low temperatures (0–5°C) during reactions with aromatic substrates (e.g., benzene) suppresses this. Yields improve from 40% to 85% when using BF₃·OEt₂ as a catalyst instead of AlCl₃ .
Q. Contradictions and Validation
- CAS Number Discrepancy : lists CAS 99-33-2, but authoritative sources ( ) confirm 3350-78-5. The former may refer to a typographical error or distinct isomer.
- Safety Classification : While cites UN 2920 (corrosive, PG III), classifies it under stricter Eye Dam. 1 (GHS), highlighting the need for lab-specific risk assessments.
Properties
IUPAC Name |
3-methylbut-2-enoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-4(2)3-5(6)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUBTLFQHNYXPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187146 | |
Record name | 3-Methyl-2-butenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3350-78-5 | |
Record name | 3-Methyl-2-butenoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3350-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-butenoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003350785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-butenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-butenoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-2-BUTENOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5J5J5448C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.